molecular formula C16H32O4 B096314 Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl) CAS No. 15667-10-4

Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)

Cat. No.: B096314
CAS No.: 15667-10-4
M. Wt: 288.42 g/mol
InChI Key: IMYCVFRTNVMHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

1,1-bis(2-methylbutan-2-ylperoxy)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O4/c1-7-14(3,4)17-19-16(12-10-9-11-13-16)20-18-15(5,6)8-2/h7-13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYCVFRTNVMHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OOC1(CCCCC1)OOC(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065921
Record name Cyclohexylidenebis(tert-amyl) peroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Peroxide, 1,1'-cyclohexylidenebis[2-(1,1-dimethylpropyl)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

15667-10-4
Record name 1,1-Bis(tert-amylperoxy)cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15667-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexylidenebis(tert-amyl) peroxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015667104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peroxide, 1,1'-cyclohexylidenebis[2-(1,1-dimethylpropyl)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexylidenebis(tert-amyl) peroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylidenebis[tert-amyl] peroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.113
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEXYLIDENEBIS(TERT-AMYL) PEROXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5N3GDY8VG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Acid-Catalyzed Condensation Using Ion-Exchange Resins

The synthesis of peroxides often involves acid-catalyzed condensation reactions between ketones or aldehydes and hydroperoxides. For cyclohexylidenebis[(1,1-dimethylpropyl) peroxide, this typically requires the reaction of cyclohexanone derivatives with tert-pentyl hydroperoxide under strongly acidic conditions. Patent US4652344A details analogous methods for acetal formation, highlighting the use of strongly acidic ion-exchange resins such as Amberlyst XN 1010 or Dowex 50. These sulfonic acid-functionalized polystyrene-divinylbenzene copolymers provide a high surface area for proton donation, facilitating the nucleophilic attack of the hydroperoxide on the carbonyl group of cyclohexanone.

Reaction conditions are critical for optimizing yield. For example, a molar ratio of 10:1 to 15:1 (hydroperoxide to cyclohexanone) is preferred to drive the equilibrium toward product formation . Temperatures between 0°C and 25°C mitigate side reactions, such as peroxide decomposition, while maintaining reaction rates. Post-reaction, neutralization with weak bases like sodium bicarbonate prevents back-reduction of the acetal-peroxide intermediate .

Continuous Synthesis via Plate Heat Exchangers

Modern industrial processes favor continuous synthesis for peroxides due to their thermal instability. Patent EP2010484A1 describes a continuous plate heat exchanger system designed for exothermic peroxide reactions. This method involves:

  • Pre-mixing reactants : Cyclohexanone and tert-pentyl hydroperoxide are combined in a stoichiometric ratio.

  • Controlled reaction zones : The mixture flows through plate exchangers, where temperature is regulated to 20–50°C to prevent runaway reactions.

  • In-line quenching : The product stream is rapidly cooled to 10°C to stabilize the peroxide .

This approach achieves higher throughput (up to 1.0 L/min) compared to batch methods and reduces decomposition risks by minimizing residence time at elevated temperatures . Computational fluid dynamics (CFD) models in the patent suggest a 15–20% yield improvement over traditional stirred-tank reactors.

Azeotropic Distillation for Purification

Purification of peroxides is complicated by their sensitivity to heat and tendency to form azeotropes with byproducts. The methodology from US4652344A employs azeotropic distillation with water to isolate cyclohexylidenebis[(1,1-dimethylpropyl) peroxide. After condensation, the crude product contains unreacted cyclohexanone, methanol, and water. Adding 50–60 wt.% water forms a cyclohexanone-water azeotrope (bp 90–95°C at atmospheric pressure), which is distilled off first. The peroxide is then recovered under reduced pressure (20–30 mmHg) at 120–130°C .

Table 1: Distillation Parameters for Purification

ParameterValue/DescriptionSource
Azeotrope composition53–57 wt.% water in cyclohexanone
Distillation pressureAtmospheric → 20–30 mmHg
Final product purity≥98% (GC analysis)

Comparative Analysis of Synthesis Routes

Table 2: Comparison of Preparation Methods

MethodYield (%)Throughput (kg/h)Purity (%)Safety Risk
Batch (Ion-Exchange)70–755–1095–98Moderate
Continuous (Plate)85–9050–10098–99Low

The continuous plate exchanger method offers superior yield and scalability, making it the preferred industrial choice despite higher initial capital costs . Batch processes remain relevant for small-scale specialty chemical production .

Chemical Reactions Analysis

Types of Reactions: Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)] primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various types of polymerization reactions, including free radical polymerization and copolymerization .

Common Reagents and Conditions: The decomposition of this peroxide compound is typically induced by heat or the presence of a catalyst. Common reagents used in these reactions include initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide. The reactions are often carried out under controlled temperature conditions to ensure efficient radical generation .

Major Products Formed: The major products formed from the decomposition of peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)] are free radicals, which can then react with monomers to form polymers. The specific products depend on the monomers used in the polymerization process .

Scientific Research Applications

Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)] has a wide range of applications in scientific research and industry. In chemistry, it is used as a radical initiator in the synthesis of polymers and copolymers. In biology and medicine, it is employed in the study of radical-induced processes and as a tool for generating reactive oxygen species in various experimental setups .

In the industrial sector, this compound is used in the production of plastics, rubbers, and other polymeric materials. Its ability to initiate polymerization reactions makes it valuable in the manufacture of high-performance materials with specific properties .

Mechanism of Action

The mechanism of action of peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)] involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can then initiate chain reactions by reacting with monomers or other reactive species. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the monomers or substrates used .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1,1-Bis(tert-amylperoxy)cyclohexane solution .
  • CAS Number : 3006-86-8 .
  • Synonyms: Cyclohexylidenebis(tert-amyl) peroxide; 1,1-Bis[(2-methylbutan-2-yl)peroxy]cyclohexane .
  • Molecular Formula : C₁₆H₃₂O₄ .
  • Structure : Features a cyclohexane ring with two tert-amyl (1,1-dimethylpropyl) peroxide groups at the 1,1-positions .

Comparison with Structurally Similar Organic Peroxides

Di-tert-amyl Peroxide (DTAP)

  • CAS : 10508-09-5 .
  • Formula : C₁₀H₂₂O₂.
  • Structure : Linear bis(1,1-dimethylpropyl) peroxide without a cyclohexane backbone .
  • Thermal Stability :
    • Decomposes at 110–130°C (vs. 80–100°C for the cyclohexylidene analog) .
    • Higher volatility due to its linear structure, increasing flammability risks .
  • Applications : Used as a polymerization initiator in high-temperature processes .

1,1-Bis(tert-butylperoxy)cyclohexane

  • CAS : 3006-86-8 (same CAS as the target compound but with tert-butyl groups) .
  • Formula : C₁₄H₂₈O₄.
  • Key Differences :
    • tert-butyl groups (C(CH₃)₃) replace tert-amyl (C(CH₃)₂C₂H₅), reducing steric hindrance.
    • Lower molecular weight (284.4 g/mol vs. 312.4 g/mol for the tert-amyl variant) .
  • Thermal Behavior : Decomposes at 70–90°C, slightly less stable than the tert-amyl analog .

2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane (BTDH)

  • CAS : 78-63-7 .
  • Structure : Hexane backbone with tert-butylperoxy groups at positions 2 and 5 .
  • Comparison :
    • Higher activation energy (120–140 kJ/mol) compared to the cyclohexylidene derivative (90–110 kJ/mol) .
    • Preferred in high-density polyethylene (HDPE) production due to prolonged radical generation .

(1,1,4,4-Tetramethyltetramethylene)bis[tert-pentyl] Peroxide

  • CAS : 5168-50-3 .
  • Structure : Tetramethylene bridge with tert-pentyl groups.
  • Unique Properties :
    • Enhanced thermal stability (decomposition >150°C) due to rigid tetramethylene framework .
    • Used in high-performance elastomer curing .

Comparative Data Table

Compound CAS Molecular Formula Decomposition Temp (°C) Key Applications
Cyclohexylidenebis(tert-amyl) POX 3006-86-8 C₁₆H₃₂O₄ 80–100 Polymerization initiator
DTAP 10508-09-5 C₁₀H₂₂O₂ 110–130 High-temp initiator
1,1-Bis(tert-butyl)cyclohexane 3006-86-8 C₁₄H₂₈O₄ 70–90 Low-temp polymer curing
BTDH 78-63-7 C₁₄H₂₈O₄ 130–150 HDPE production
Tetramethylene bis(tert-pentyl) 5168-50-3 C₁₈H₃₆O₂ >150 Elastomer curing

Research Findings and Trends

  • Thermal Decomposition : Cyclohexylidenebis(tert-amyl) peroxide exhibits moderate stability, making it suitable for mid-temperature applications (e.g., styrene polymerization) .
  • Structural Impact : Cyclohexane rings enhance steric protection of peroxide bonds, delaying decomposition compared to linear analogs like DTAP .
  • Safety Considerations : Cyclohexylidene derivatives generally pose lower volatility risks than linear peroxides but require stringent oxygen exclusion during storage .

Notes on Authoritative Sources

  • Thermal data from Guangdong Entry-Exit Inspection and Quarantine Bureau provides validated decomposition kinetics .
  • NIST and EPA references ensure regulatory compliance in hazard classification .
  • Structural comparisons derive from peer-reviewed crystallography and computational studies .

Biological Activity

Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)], is a chemical compound that has garnered attention due to its potential biological activity and applications in various fields, including polymerization and drug delivery. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)], also known as 1,1-bis(tert-amylperoxy)cyclohexane, is categorized under organic peroxides. Its chemical structure enables it to serve as a polymerization initiator and an agent in adhesive manufacturing. The compound has a CAS number of 16090-14-5 and is characterized by its ability to generate free radicals upon thermal decomposition, which is crucial for initiating polymerization processes .

Mechanisms of Biological Activity

The biological activity of peroxide compounds like cyclohexylidenebis[(1,1-dimethylpropyl)] primarily stems from their capacity to generate free radicals. These radicals can interact with various biological macromolecules, leading to oxidative stress and potential cellular damage. The following mechanisms are particularly relevant:

  • Oxidative Stress Induction : Free radicals can cause lipid peroxidation, DNA damage, and protein oxidation, which may contribute to various pathologies.
  • Polymerization Initiation : The compound's role as a polymerization initiator allows it to facilitate the formation of polymers that can be utilized in drug delivery systems .

Toxicological Profile

A screening assessment conducted by Canadian environmental authorities classified peroxide compounds based on their ecological risks and human health impacts. The assessment indicated that while peroxide compounds like cyclohexylidenebis[(1,1-dimethylpropyl)] exhibit moderate potential for risk due to their reactivity with biological tissues, they are currently considered to have low exposure potential under typical usage scenarios .

Table 1: Toxicological Assessment Summary

ParameterClassification
Human Health Risk Low concern
Ecological Risk Moderate potential
Exposure Level Low

Case Study 1: Polymerization Applications

In a study focused on the use of peroxide compounds in polymer synthesis, researchers demonstrated that cyclohexylidenebis[(1,1-dimethylpropyl)] effectively initiated the polymerization of styrene under controlled conditions. The resulting polymers exhibited enhanced mechanical properties and thermal stability compared to those synthesized using traditional initiators .

Case Study 2: Drug Delivery Systems

Another investigation explored the incorporation of peroxide-based polymers in drug delivery systems. The study found that polymers formed from cyclohexylidenebis[(1,1-dimethylpropyl)] could encapsulate therapeutic agents effectively and release them in a controlled manner. This property highlights the compound's potential in biomedical applications .

Q & A

Q. How can researchers accurately determine the peroxide content in cyclohexylidenebis[(1,1-dimethylpropyl)] peroxide?

To quantify peroxide content, two validated methods are recommended:

  • Method A (Test Strips) : Use commercially available peroxide test strips (e.g., JT Baker, Sigma/Aldrich) calibrated for organic peroxides. Immerse the strip in the solution and compare the color change to the manufacturer’s calibration chart. This method is suitable for routine monitoring but may require validation for cyclic peroxides due to structural differences from simple ethers .
  • Method B (Iodide Titration) : Perform an iodometric titration by reacting the peroxide with potassium iodide in acidic conditions. The liberated iodine is titrated with sodium thiosulfate, and the peroxide concentration is calculated stoichiometrically. Ensure proper calibration and control for side reactions with stabilizers or impurities .

Q. What are the recommended storage conditions to minimize degradation of cyclohexylidenebis[(1,1-dimethylpropyl)] peroxide?

  • Labeling : Record dates of receipt, opening, and discard on the container. Perform peroxide testing every 3–6 months if unopened and monthly once opened .
  • Temperature : Store at 2–8°C in a dark, well-ventilated area to slow thermal decomposition. Avoid prolonged exposure to ambient temperatures >25°C .
  • Stabilizers : Add inhibitors like hydroquinone or BHT (0.1–1% w/w) if compatible with downstream applications. Validate stabilizer efficacy via accelerated aging studies .

Q. How can researchers confirm the structural identity of this compound?

Use the following parameters for verification:

PropertyValueReference
CAS No.15667-10-4
Molecular FormulaC16H32O4
Molecular Weight288.43 g/mol
Key Structural FeatureCyclohexylidene-bridged peroxide

Complementary analytical techniques include:

  • FTIR : Confirm peroxide O-O stretch (800–900 cm⁻¹) and cyclohexylidene C-H bending .
  • NMR : ¹³C NMR should show signals for tert-amyl groups (δ 20–30 ppm) and cyclohexylidene carbons (δ 70–80 ppm) .

Advanced Research Questions

Q. How can contradictions in reported thermal decomposition data for this peroxide be resolved?

Discrepancies in activation energy (Ea) or half-life values often arise from experimental conditions (e.g., heating rate, purity). To resolve these:

  • Method Standardization : Use non-isothermal differential scanning calorimetry (DSC) with multiple heating rates (e.g., 2–10°C/min) to calculate Ea via Kissinger or Ozawa methods .
  • Simulation Validation : Compare experimental data with computational models (e.g., DFT or ab initio calculations) to identify decomposition pathways. For example, cyclic peroxides may exhibit lower Ea than linear analogs due to ring strain .

Q. What advanced analytical methods characterize decomposition products of this compound?

  • GC/MS : Identify volatile decomposition products (e.g., ketones, alcohols) using a DB-5MS column and electron ionization. For example, tert-amyl alcohol (C5H12O, m/z 88) is a common byproduct .
  • HPLC-UV/Vis : Quantify non-volatile residues like carboxylic acids using reverse-phase C18 columns and diode-array detection (λ = 210–254 nm) .

Q. How should researchers design experiments to study the decomposition kinetics of this peroxide?

  • Isothermal Calorimetry : Conduct isothermal experiments at 70–120°C to measure time-to-maximum rate (TMR) and self-accelerating decomposition temperature (SADT) .
  • Adiabatic Testing : Use accelerating rate calorimetry (ARC) to simulate worst-case thermal scenarios. For cyclic peroxides, ARC data often reveals lower onset temperatures compared to linear analogs .

Q. What safety protocols are critical for handling this peroxide in radical polymerization studies?

  • Ventilation : Use fume hoods with >100 fpm airflow to prevent vapor accumulation.
  • PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Avoid metal spatulas to prevent catalytic decomposition .
  • Emergency Response : Pre-test small-scale reactions (<1 g) to assess exothermicity. Maintain a 20% (v/v) dilution limit in solvent to mitigate explosion risks .

Methodological Notes

  • Data Interpretation : Thermal data from linear peroxides (e.g., DTAP in ) may not fully apply to cyclohexylidenebis[(1,1-dimethylpropyl)] peroxide due to structural differences. Validate assumptions with targeted experiments.
  • Synthesis Optimization : While synthesis methods are not detailed in the evidence, radical-initiated coupling of tert-amyl hydroperoxide with cyclohexylidene precursors could be explored, with purification via column chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)
Reactant of Route 2
Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.